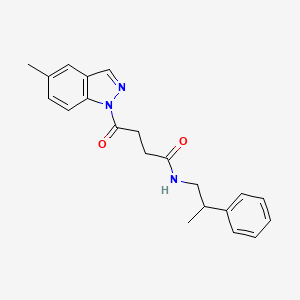
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indazole ring, a butanamide backbone, and a phenylpropyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Attachment of the Butanamide Backbone: The butanamide backbone is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI) in the presence of a base.
Introduction of the Phenylpropyl Side Chain: The phenylpropyl side chain can be attached via alkylation reactions, using alkyl halides or sulfonates in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl side chain or the indazole ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxo derivatives of the indazole ring or butanamide backbone.
Reduction: Reduced amide or alcohol derivatives.
Substitution: Alkylated or sulfonated derivatives at the phenylpropyl side chain or indazole ring.
Scientific Research Applications
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes like DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Indazole derivatives, butanamide analogs, phenylpropyl-substituted compounds.
Uniqueness: The combination of the indazole ring, butanamide backbone, and phenylpropyl side chain imparts unique chemical and biological properties, making it distinct from other related compounds.
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-(5-methylindazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-9-19-18(12-15)14-23-24(19)21(26)11-10-20(25)22-13-16(2)17-6-4-3-5-7-17/h3-9,12,14,16H,10-11,13H2,1-2H3,(H,22,25) |
InChI Key |
CYWIUIWGSNCHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2)C(=O)CCC(=O)NCC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11287576.png)
![3-(3,5-dimethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11287588.png)
![2-[1-(4-fluorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11287590.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11287599.png)
![Methyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11287604.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11287613.png)
![2-((4-Oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11287620.png)
![N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(2-hydroxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11287621.png)
![ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate](/img/structure/B11287633.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B11287636.png)
![3-(3,4-dimethoxyphenyl)-5-hydroxy-N-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11287637.png)
![5-(2-chlorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11287638.png)
![Ethyl 2-(2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B11287640.png)
